2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
Description
The compound 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide features a pyrimidoindazole core linked to a tetrahydro-2H-pyran-4-ylmethyl group via an acetamide bridge. This analysis compares its structural, physicochemical, and synthetic attributes with related acetamide derivatives.
Properties
Molecular Formula |
C20H24N4O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(oxan-4-ylmethyl)acetamide |
InChI |
InChI=1S/C20H24N4O2/c1-13-17(11-19(25)21-12-15-7-9-26-10-8-15)14(2)24-20(22-13)16-5-3-4-6-18(16)23-24/h3-6,15H,7-12H2,1-2H3,(H,21,25) |
InChI Key |
LBXMNDCHAIWEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)NCC4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[1,2-b]indazoles, including 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide, typically involves the condensation reaction of 3-amino-1H-indazole with various carbonyl compounds. This reaction is often catalyzed by metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 . The reaction conditions are optimized to ensure high yields and functional group compatibility.
Industrial Production Methods
Industrial production methods for such compounds are not extensively documented due to the complexity and specificity of the synthetic routes. the use of cost-effective and scalable methods, such as one-pot, three-component reactions, has been explored to facilitate the production of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, as a potential MAO inhibitor, it may inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters in the brain . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : The pyrimido[1,2-b]indazole system combines pyrimidine and indazole moieties, creating a fused bicyclic structure that may enhance binding affinity to hydrophobic enzyme pockets .
- Analog 1 (Y041-9682) : Shares the pyrimidoindazole core but substitutes the tetrahydro-2H-pyran group with a 4-methoxyphenylethyl chain, increasing aromaticity and logP .
- WH7 (): Contains a phenoxy-acetamide backbone with a triazole substituent, targeting auxin pathways .
- Compound 2e (): Features a triazolyl-pyrimidinylamino hybrid structure, designed as an imatinib analog for kinase inhibition .
- Compound 1 () : Utilizes a quinazoline dione core, associated with anticonvulsant activity .
Substituent Analysis
- The tetrahydro-2H-pyran-4-ylmethyl group in the target compound introduces an oxygen-containing cyclic ether, likely improving aqueous solubility compared to aromatic substituents (e.g., Y041-9682’s methoxyphenylethyl) .
- In contrast, WH7 and compound 533 () employ chlorophenoxy and methylpyridyl groups, respectively, which may enhance membrane permeability but increase lipophilicity .
Physicochemical Properties
*Estimates based on structural similarity to Y041-9682. †Chlorophenoxy groups in WH7 increase lipophilicity. ‡Pyrimidinylamino group in compound 2e may reduce logP slightly.
Key Observations :
- The target compound’s tetrahydro-2H-pyran group balances moderate logP (~2.5–3.0) with improved solubility compared to Y041-9682’s methoxyphenyl group.
- Compound 2e ’s higher polar surface area (~90–100 Ų) may limit blood-brain barrier penetration, unlike the target compound’s lower value (~50–55 Ų) .
Biological Activity
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 302.39 g/mol. Its structure features a pyrimidine-indazole core linked to a tetrahydropyran moiety, which is crucial for its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound appears to influence pathways related to cell survival and apoptosis, potentially making it a candidate for cancer therapy.
Anticancer Properties
Studies have demonstrated that this compound exhibits potent anticancer activity. In vitro assays using various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) showed significant inhibition of cell growth and induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.3 | Apoptosis induction via caspase activation |
| A549 | 12.5 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
Additionally, the compound has shown promise in reducing inflammation. In animal models of acute inflammation, it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Breast Cancer Study : A study involving MCF-7 cells treated with the compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
- Inflammation Model : In a rat model of paw edema induced by carrageenan, administration of the compound resulted in a 45% reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent literature highlights the ongoing exploration of this compound's pharmacological profile:
- Histone Deacetylase Inhibition : Some derivatives have been identified as selective inhibitors of histone deacetylases (HDACs), which are implicated in various cancers.
- Synergistic Effects : Combination therapies involving this compound and established chemotherapeutics have shown enhanced efficacy against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
